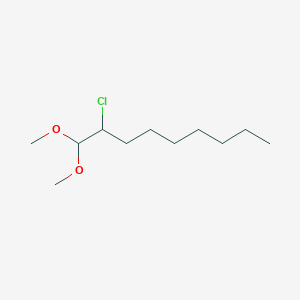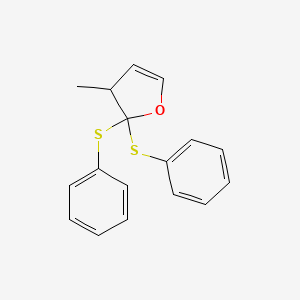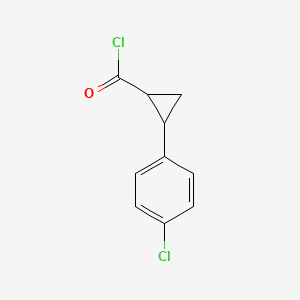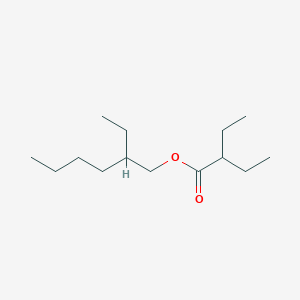![molecular formula C17H12O3S B14371709 2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione CAS No. 90105-14-9](/img/structure/B14371709.png)
2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione is a chemical compound with the molecular formula C17H12O2S This compound is known for its unique structure, which includes an indene-1,3-dione core substituted with a methanesulfinylphenyl group
Méthodes De Préparation
The synthesis of 2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione typically involves the condensation of 4-(methanesulfinyl)benzaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Applications De Recherche Scientifique
2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione varies depending on its application. In biological systems, it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: A versatile building block used in various applications, including biosensing, bioactivity, and photopolymerization.
2-{[4-(Dimethylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione: A compound with similar structural features but different electronic properties, used in the development of nonlinear optical materials.
2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione: A related compound with a sulfonyl group instead of a sulfinyl group, exhibiting different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90105-14-9 |
|---|---|
Formule moléculaire |
C17H12O3S |
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
2-[(4-methylsulfinylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C17H12O3S/c1-21(20)12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)17(15)19/h2-10H,1H3 |
Clé InChI |
PFSADXRICDOTAC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)




![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)

![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14371663.png)


![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)


